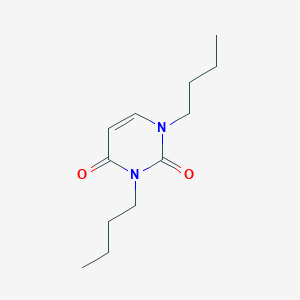
1,3-Dibutylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C12H20N2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its pyrimidine ring structure, substituted with butyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate butyl-substituted amines with urea or its derivatives. One common method involves the reaction of 1,3-dibutylurea with malonic acid derivatives under acidic or basic conditions to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
1,3-Dibutylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,3-Dibutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione: Similar in structure but with methyl groups instead of butyl groups.
1,3-Diethylpyrimidine-2,4(1H,3H)-dione: Contains ethyl groups instead of butyl groups.
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione: Features propyl groups in place of butyl groups
Uniqueness
1,3-Dibutylpyrimidine-2,4(1H,3H)-dione is unique due to its specific butyl substitutions, which can influence its chemical reactivity and biological activity. The length and hydrophobic nature of the butyl groups can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar pyrimidine derivatives .
Propiedades
Número CAS |
59245-42-0 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,3-dibutylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-8-13-10-7-11(15)14(12(13)16)9-6-4-2/h7,10H,3-6,8-9H2,1-2H3 |
Clave InChI |
QOCLLASCGRECMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC(=O)N(C1=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


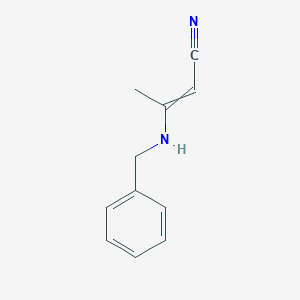
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
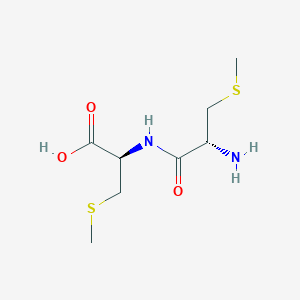
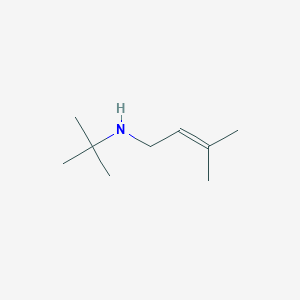

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

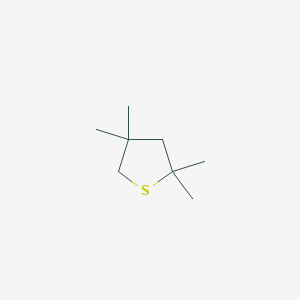



![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

